molecular formula C14H13N5OS B2898518 3-methyl-N-[2-(methylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415555-05-2

3-methyl-N-[2-(methylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2898518
CAS No.: 2415555-05-2
M. Wt: 299.35
InChI Key: PRLOGIKPPGXTNN-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(methylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(methylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylsulfanyl)aniline with 3-methyl-1,2,4-triazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(methylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Substituted triazolopyridazines

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(methylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(methylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its potential as an enzyme inhibitor and contributes to its diverse pharmacological activities .

Properties

IUPAC Name

3-methyl-N-(2-methylsulfanylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-16-17-13-8-7-11(18-19(9)13)14(20)15-10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLOGIKPPGXTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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